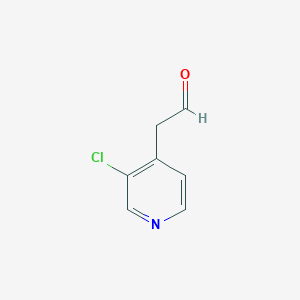

2-(3-Chloropyridin-4-yl)acetaldehyde

Description

2-(3-Chloropyridin-4-yl)acetaldehyde is a pyridine-based aldehyde featuring a chlorine substituent at the 3-position of the pyridine ring and an acetaldehyde group at the 4-position. This compound is of significant interest in medicinal and materials chemistry due to its reactive aldehyde moiety and the electron-withdrawing effects of the chlorine atom, which modulate its electronic and steric properties. Its applications span drug development, agrochemical synthesis, and materials science, particularly in reactions involving nucleophilic additions or condensations .

Properties

Molecular Formula |

C7H6ClNO |

|---|---|

Molecular Weight |

155.58 g/mol |

IUPAC Name |

2-(3-chloropyridin-4-yl)acetaldehyde |

InChI |

InChI=1S/C7H6ClNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3-5H,2H2 |

InChI Key |

PBOALTJFVAEAFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CC=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-4-yl)acetaldehyde typically involves the chlorination of pyridine derivatives followed by the introduction of the acetaldehyde group. One common method is the reaction of 3-chloropyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

Oxidation: 2-(3-Chloropyridin-4-yl)acetic acid.

Reduction: 2-(3-Chloropyridin-4-yl)ethanol.

Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloropyridin-4-yl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)acetaldehyde depends on the specific application. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes. The molecular targets and pathways involved can vary, but typically include the formation of Schiff bases with amino groups in proteins or nucleic acids.

Comparison with Similar Compounds

Impact of Halogen Substituent Position on the Pyridine Ring

The position of the chlorine atom on the pyridine ring critically influences reactivity and biological activity. For example:

- Ethyl 2-(2-chloropyridin-4-yl)acetate : Chlorine at the 2-position reduces steric hindrance near the ester group, enhancing reactivity in nucleophilic substitutions compared to the 3-chloro isomer .

- Methyl 2-(4-chloropyridin-2-yl)acetate : Exhibits moderate antimicrobial activity, whereas Methyl 2-(3-chloropyridin-4-yl)acetate shows lower anticancer efficacy, highlighting the importance of chlorine placement in bioactivity .

Table 1: Positional Isomer Comparison

| Compound Name | Chlorine Position | Key Property/Action |

|---|---|---|

| Ethyl 2-(3-chloropyridin-4-yl)acetate | 3-position | High enzyme inhibition potential |

| Ethyl 2-(2-chloropyridin-4-yl)acetate | 2-position | Enhanced nucleophilic reactivity |

| Methyl 2-(4-chloropyridin-2-yl)acetate | 4-position | Moderate antimicrobial activity |

Halogen Type and Bioactivity

Substituting chlorine with other halogens alters electronic properties and biological interactions:

- Ethyl 2-(3-chloropyridin-4-yl)acetate vs. Ethyl 2-(3-bromopyridin-4-yl)acetate : Bromine substitution may improve metabolic stability but reduce solubility due to higher lipophilicity .

Table 2: Halogen Substitution Effects

| Compound Name | Halogen | Key Difference |

|---|---|---|

| 2-(3-Chlorophenyl)acetaldehyde | Cl | Higher solubility in polar solvents |

| 2-(3-Bromophenyl)acetaldehyde | Br | Enhanced receptor binding affinity |

Functional Group Variations

The presence of alternative functional groups (e.g., esters, amines) significantly impacts chemical behavior:

- Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate: The oxo group enables hydrogen bonding, unlike the aldehyde in 2-(3-chloropyridin-4-yl)acetaldehyde, which participates in Schiff base formation .

Table 3: Functional Group Influence

| Compound Name | Functional Group | Unique Property |

|---|---|---|

| This compound | Aldehyde | Forms Schiff bases with amines |

| Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate | Oxo-amide | Stabilizes enzyme-inhibitor complexes |

| Imidazole-4-acetaldehyde | Imidazole | Binds to heme proteins (e.g., cytochrome P450) |

Substituent Effects on Pyridine Derivatives

Additional substituents, such as methyl or trifluoromethyl groups, further diversify properties:

- 2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid: The trifluoromethyl group enhances metabolic resistance and electronegativity, making it superior in agrochemical stability compared to non-fluorinated analogs .

- Methyl 2-(6-chloropyridin-3-yl)acetate : A methyl ester at the 6-position increases volatility, favoring applications in vapor-phase reactions .

Biological Activity

Overview

2-(3-Chloropyridin-4-yl)acetaldehyde is a chemical compound with the molecular formula C7H6ClN and a molecular weight of approximately 155.58 g/mol. This compound is part of a larger class of pyridine derivatives, which are known for their diverse biological activities. Recent studies have highlighted its potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and antitumor activities.

- Molecular Formula : C7H6ClN

- Molecular Weight : 155.58 g/mol

- CAS Number : 54033746

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies involving various bacterial strains have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several pathogenic fungi. The compound's efficacy was evaluated using standard antifungal susceptibility tests.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated significant antibacterial activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .

- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively .

- Cytotoxicity Assessment : A cytotoxicity study conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxic effects, particularly against breast and lung cancer cells, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.